molecular formula C10H7BrO2S B134401 Methyl 6-bromobenzo[b]thiophene-2-carboxylate CAS No. 360576-01-8

Methyl 6-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B134401
CAS No.: 360576-01-8
M. Wt: 271.13 g/mol
InChI Key: SFDVDNLBYGHFNF-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[b]thiophene-2-carboxylate (CAS: 360576-01-8) is a brominated heterocyclic compound with the molecular formula C₁₀H₇BrO₂S and a molecular weight of 271.13 g/mol . It features a benzo[b]thiophene core substituted with a bromine atom at the 6-position and a methyl ester group at the 2-position. This compound is widely used in pharmaceutical and materials science research, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize bisthienoacenes and other functionalized heterocycles . It is typically stored at 2–8°C with a purity of 95–97% and is commercially available in research quantities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl benzo[b]thiophene-2-carboxylate using bromine in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure the selective bromination at the 6-position of the benzothiophene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromobenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have shown promise in targeting various biological pathways, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Case Studies:

  • Kinase Inhibitors: Research indicates that derivatives of benzo[b]thiophenes exhibit significant activity against drug-resistant strains of bacteria and cancer cells. For instance, a study highlighted the synthesis of compounds that inhibit specific kinases involved in cancer progression, showcasing the compound's potential in anticancer therapies .
  • Anti-inflammatory Agents: The compound has been explored for its anti-inflammatory properties, with studies demonstrating its efficacy in reducing inflammation markers in vitro .

Organic Electronics

In the realm of organic electronics, this compound is utilized for developing organic semiconductors and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in flexible electronics.

Applications:

  • Organic Semiconductors: The compound's structure allows for efficient charge transport, making it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
  • OLEDs: Its integration into OLEDs has been shown to improve light emission efficiency and stability, which are critical for commercial applications .

Material Science

This compound is also significant in material science, particularly in synthesizing advanced materials with tailored properties.

Research Insights:

  • Polymer Composites: The compound has been incorporated into polymer matrices to enhance mechanical and thermal properties. Studies indicate that composites containing this compound exhibit improved durability and resistance to environmental factors .
  • Nanomaterials: Recent investigations have focused on using this compound to create nanostructured materials that can be applied in sensors and catalysis, demonstrating its versatility beyond traditional applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryKinase InhibitorsEffective against drug-resistant bacteria
Anti-inflammatory AgentsReduces inflammation markers in vitro
Organic ElectronicsOrganic SemiconductorsEfficient charge transport properties
OLEDsImproved light emission efficiency
Material SciencePolymer CompositesEnhanced mechanical properties
NanomaterialsApplications in sensors and catalysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Methyl 6-Chlorobenzo[b]thiophene-2-carboxylate

  • Molecular Formula : C₁₀H₇ClO₂S
  • Molecular Weight : 226.68 g/mol
  • CAS : 104795-85-9
  • Key Differences :
    • Substitution of bromine with chlorine reduces molecular weight and alters reactivity. Chlorine’s lower electronegativity and smaller atomic radius may lead to slower cross-coupling kinetics compared to bromine in Suzuki reactions .
    • Applications: Less commonly reported in catalytic coupling but used in similar medicinal chemistry contexts .

Methyl 3-Chloro-6-Methylbenzo[b]thiophene-2-carboxylate

  • Molecular Formula : C₁₁H₉ClO₂S
  • Molecular Weight : 240.70 g/mol
  • CAS : 59812-34-9
  • Safety: Classified under GHS guidelines with specific hazard statements (e.g., acute toxicity) .

Non-Halogenated Derivatives

6-Methylbenzo[b]thiophene-2-carboxylic Acid

  • Molecular Formula : C₁₀H₈O₂S
  • Molecular Weight : 192.23 g/mol
  • CAS : 1467-86-3
  • Key Differences :
    • Replaces the methyl ester with a carboxylic acid group, enhancing solubility in polar solvents.
    • Applications: Used as a precursor for metal-organic frameworks (MOFs) and bioactive molecules .

Methyl 4-Fluoro-3-(Morpholinosulfonyl)benzo[b]thiophene-2-carboxylate

  • Molecular Formula: C₁₄H₁₄FNO₅S₂
  • Molecular Weight : 367.39 g/mol
  • Key Differences: Incorporates a morpholinosulfonyl group and fluorine, increasing molecular complexity. Bioactivity: Demonstrated anti-hepatitis B virus (HBV) activity in preclinical studies .

Thiophene-Based Analogues

Methyl Thiophene-2-carboxylate

  • Molecular Formula : C₆H₆O₂S
  • Molecular Weight : 142.17 g/mol
  • Key Differences :
    • Lacks the fused benzene ring of benzo[b]thiophene, reducing aromaticity and electronic conjugation.
    • Reactivity: Less sterically hindered, enabling faster reaction rates in nucleophilic substitutions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 6-bromobenzo[b]thiophene-2-carboxylate 360576-01-8 C₁₀H₇BrO₂S 271.13 6-Br, 2-COOCH₃ Suzuki coupling, drug synthesis
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 C₁₀H₇ClO₂S 226.68 6-Cl, 2-COOCH₃ Medicinal chemistry
6-Methylbenzo[b]thiophene-2-carboxylic acid 1467-86-3 C₁₀H₈O₂S 192.23 6-CH₃, 2-COOH MOF synthesis, bioactive molecules
Methyl thiophene-2-carboxylate 1735-13-3 C₆H₆O₂S 142.17 Thiophene core, 2-COOCH₃ Catalysis, polymer chemistry

Biological Activity

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10H7BrO2S
  • Molecular Weight : 273.13 g/mol

The compound features a bromine atom at the 6-position of the benzo[b]thiophene ring, which is significant for its biological activity.

Target of Action

This compound interacts with various biological targets, influencing cellular processes. Its action is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Gene Expression Modulation : It can alter gene expression patterns, leading to changes in cellular behavior.

Biochemical Pathways

The compound is known to influence several pathways, including:

  • Anti-inflammatory Pathways : It exhibits potential anti-inflammatory effects by modulating cytokine production.
  • Anticancer Mechanisms : Studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Activity : this compound has demonstrated activity against various microbial strains.

In Vitro Studies

In vitro studies have assessed the antiproliferative activity of this compound against various cancer cell lines. Notable findings include:

  • Cell Line Sensitivity : The compound displayed significant cytotoxicity against HeLa, A549, and MCF-7 cells, with IC50 values ranging from nanomolar to low micromolar concentrations.
Cell Line IC50 (µM) Activity Level
HeLa0.31High
A5490.18Moderate
MCF-70.25High

These results suggest that the position of substituents on the thiophene ring can greatly influence biological activity.

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models:

  • A study demonstrated that this compound significantly inhibited tumor growth in syngeneic hepatocellular carcinoma models in Balb/c mice, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity :
    • A series of benzo[b]thiophene derivatives were synthesized and evaluated for their antiproliferative properties. The presence of a bromine atom at the 6-position was found to enhance activity compared to other positions .
  • Antimicrobial Properties :
    • Research indicated that this compound exhibited significant antimicrobial activity against drug-resistant strains of Staphylococcus aureus, with minimal cytotoxicity observed in human cell lines .
  • Inflammation Modulation :
    • The compound has been studied for its ability to modulate inflammatory responses, showing promise in reducing cytokine levels associated with inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing methyl 6-bromobenzo[b]thiophene-2-carboxylate?

A one-pot lithiation-formylation-cyclization strategy using methylthiobenzene derivatives as precursors can be adapted for brominated analogs. For example, sequential lithiation with BuLi/TMEDA, followed by electrophilic bromination and carboxylation, may yield the target compound. This approach leverages regioselective bromination at the 6-position, as evidenced by CAS listings for 6-bromobenzo[b]thiophene-2-carboxylic acid derivatives . Optimizing stoichiometry of brominating agents (e.g., NBS or Br₂) and reaction temperature is critical to suppress competing side reactions like 4- or 7-bromination .

Q. How should researchers characterize this compound to confirm purity and structure?

Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Look for characteristic shifts, such as the methyl ester proton (~3.8–4.0 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect .
  • IR Spectroscopy : Confirm ester C=O stretching (~1700–1750 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
  • HPLC/MS : Use reverse-phase HPLC (e.g., methanol-water gradients) to assess purity, coupled with high-resolution mass spectrometry for molecular ion verification .

Q. What are common applications of this compound in medicinal chemistry research?

It serves as a key intermediate for synthesizing bioactive molecules, such as antibacterial agents or kinase inhibitors. For instance, brominated benzo[b]thiophene carboxylates are precursors for spirocyclic derivatives with demonstrated antibacterial activity . The bromine atom enhances binding to hydrophobic pockets in target proteins, while the ester group allows further functionalization (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of methyl benzo[b]thiophene-2-carboxylate in cross-coupling reactions?

The 6-bromo group activates the aromatic core for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the ester group at the 2-position may reduce reactivity. To mitigate this, use Pd catalysts with bulky ligands (e.g., XPhos) and elevated temperatures (~100°C) to facilitate coupling with arylboronic acids . Monitor competing debromination side reactions via LC-MS .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from lithiation efficiency and bromine source purity. For reproducible results:

  • Lithiation : Ensure strict anhydrous conditions and stoichiometric control of BuLi (2.2–2.5 equiv) to prevent over-lithiation .
  • Bromination : Use freshly distilled Br₂ or NBS, and monitor reaction progress via TLC (hexane/ethyl acetate 4:1) .
  • Workup : Quench reactions with aqueous HCl to protonate intermediates, followed by column chromatography (silica gel, gradient elution) .

Q. How can computational chemistry aid in predicting the regioselectivity of bromination?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. The 6-position often shows higher electron density due to conjugation with the thiophene sulfur, making it more susceptible to electrophilic bromination. Compare computed activation energies for bromination at 4-, 6-, and 7-positions to validate experimental outcomes .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Thermal Stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent light-induced degradation .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in humid environments. Use molecular sieves in storage containers and avoid prolonged exposure to protic solvents .
  • Long-Term Stability : Periodic NMR analysis (every 6 months) is recommended to detect decomposition products like 6-bromobenzo[b]thiophene-2-carboxylic acid .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/MeOH (1:1 v/v) at 60°C for 4 hours .
  • Palladium-Catalyzed Functionalization : Introduce heterocycles (e.g., pyridine) via cross-coupling to explore electronic effects on bioactivity .
  • Ring Modification : Synthesize tetrahydrobenzo[b]thiophene analogs via hydrogenation (H₂/Pd-C) to study conformational flexibility .

Q. Methodological Notes

  • Synthetic Optimization : Always compare lithiation efficiency (via quenching aliquots with D₂O and GC-MS analysis) to ensure intermediate formation .
  • Analytical Cross-Validation : Correlate HPLC retention times with NMR integration ratios to confirm batch consistency .
  • Safety Protocols : Brominated aromatic compounds require handling in fume hoods with appropriate PPE due to potential toxicity .

Properties

IUPAC Name

methyl 6-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDVDNLBYGHFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625904
Record name Methyl 6-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360576-01-8
Record name Methyl 6-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde, 1.93 g (48.3 mmol) of sodium hydride (60% pure) and 3.76 g (35.5 mmol) of methyl mercaptoacetate, 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde, 1.93 g (48.3 mmol) of sodium hydride (60% pure) and 3.76 g (35.5 mmol) of methyl mercaptoacetate, 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

TEA (1.29 g, 12.85 mmol) and mercapto-acetic acid methyl ester (1.14 g, 10.83 mmol) were added to acetonitrile (50 mL) previously purged with argon (10 minute). This was followed by the addition of 4-bromo-2-fluoro-benzaldehyde (2 g, 9.852 mmol) and the resulting mixture was heated to reflux at 85° C. overnight. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was cooled, concentrated, basified with 10% NaOH solution and extracted with ethyl acetate to afford the crude product. Purification by column chromatography on silica gel (5% ethyl acetate in hexane) afforded 2.4 g of the product (90% yield).
[Compound]
Name
TEA
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 1.93 g (48.3 mmol) of sodium hydride (60% in liquid paraffin) are introduced into 60 ml of absolute DMSO. At room temperature, 3.76 g (35.5 mmol) of methyl mercaptoacetate are slowly added dropwise to the reaction mixture, which is stirred at room temperature until hydrogen evolution ceases (about 15 min) A solution of 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde and 15 ml of absolute DMSO are added at room temperature to the reaction mixture. The latter is stirred until the reaction is complete and then poured into ice-water. The resulting precipitate is filtered off with suction and dried in vacuo at 40° C. overnight. 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.54 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-bromobenzo[b]thiophene-2-carboxylate
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Reactant of Route 6
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